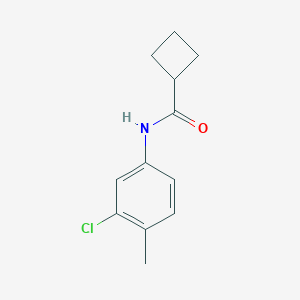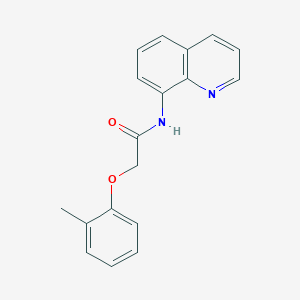
N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide, also known as CB-13, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic applications. This compound is a CB1 receptor agonist and has been shown to have analgesic and anti-inflammatory properties.
Mécanisme D'action
N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide is a CB1 receptor agonist, meaning it binds to and activates the CB1 receptor. The CB1 receptor is primarily found in the central nervous system and is involved in the regulation of pain, appetite, and mood. Activation of the CB1 receptor by N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide results in the release of neurotransmitters such as dopamine and serotonin, which can modulate pain and inflammation.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. However, more research is needed to fully understand the biochemical and physiological effects of N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide is its potential as a treatment for chronic pain conditions and cancer. However, N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide is a relatively new compound and its safety and efficacy have not been fully established. Additionally, N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide is a synthetic compound and may have limitations in terms of its applicability to natural systems.
Orientations Futures
Future research on N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide should focus on its safety and efficacy as a therapeutic agent. Studies should also investigate the potential for N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide to be used in combination with other drugs for the treatment of pain and inflammation. Additionally, research should investigate the potential for N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide to be used in the treatment of other conditions, such as anxiety and depression. Finally, studies should investigate the potential for N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide to be used in veterinary medicine.
Méthodes De Synthèse
N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide can be synthesized through a multistep process involving the reaction of 3-chloro-4-methylbenzoyl chloride with cyclobutanecarboxylic acid. The resulting intermediate is then deprotected to yield N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide. The purity and yield of N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide can be improved through various purification techniques.
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. Studies have shown that N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide can reduce pain and inflammation in animal models, and may have potential as a treatment for chronic pain conditions. N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide has also been shown to have anti-cancer properties, inhibiting the growth of various cancer cell lines in vitro.
Propriétés
Nom du produit |
N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide |
|---|---|
Formule moléculaire |
C12H14ClNO |
Poids moléculaire |
223.7 g/mol |
Nom IUPAC |
N-(3-chloro-4-methylphenyl)cyclobutanecarboxamide |
InChI |
InChI=1S/C12H14ClNO/c1-8-5-6-10(7-11(8)13)14-12(15)9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,14,15) |
Clé InChI |
FLFYXIFEJVBMOS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCC2)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2CCC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(2-methylphenoxy)-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B310253.png)

![N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-2-methoxyacetamide](/img/structure/B310257.png)

![3-Isopropyl 5-(2-methoxyethyl) 4-[3-(isobutyrylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310263.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-{3-[(ethylsulfonyl)amino]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310264.png)
![3-Isopropyl 5-(2-methoxyethyl) 2,6-dimethyl-4-{3-[(methylsulfonyl)amino]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310265.png)

